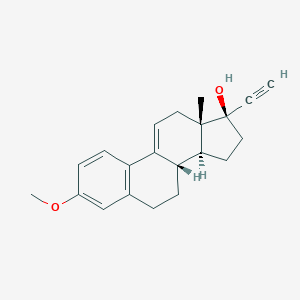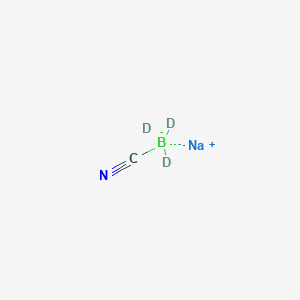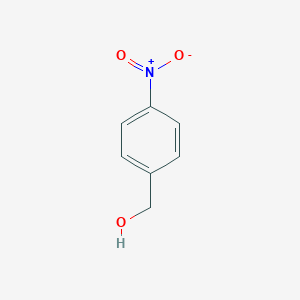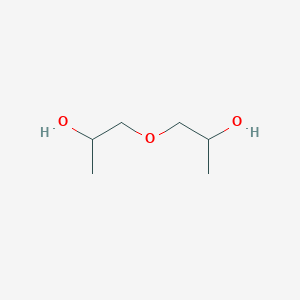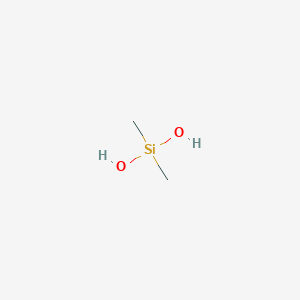
(R)-3-Amino-3-phenylpropanoic acid
概要
説明
Synthesis Analysis
The synthesis of (R)-3-Amino-3-phenylpropanoic acid and its derivatives involves complex organic reactions. Shiraiwa et al. (2002) detail a process involving optical resolution using cinchonidine as a resolving agent, followed by O-tosylation and reduction to produce the (R) and (S) forms of the compound (Shiraiwa et al., 2002). Additionally, Yang et al. (2015) describe a synthesis method involving Evans’ auxiliary for controlling stereoselectivity, highlighting the compound's complex chiral synthesis process (Yang et al., 2015).
科学的研究の応用
It is used in resolving racemic 3-hydroxy-2-methylene-3-phenylpropanoic acid and establishing its absolute configuration (Drewes et al., 1992).
Applications of R, -diamino acids and their derivatives, including (R)-3-Amino-3-phenylpropanoic acid, extend to fuel cell production, propelling motion in molecular devices, and food chemistry (Viso et al., 2011).
Enantiomerically pure (R)-3-amino-3-phenylpropionic acid and (S)-3-amino-3-phenylpropionic acid are key intermediates in synthesizing pharmaceuticals (Kawasaki et al., 2006).
The synthesis of (R)-()- and (S)-(+)-2-amino-1-phenylpropane-3,3,3-d3, derived from (R)-3-Amino-3-phenylpropanoic acid, is useful for studying the effects of amphetamine on the central nervous system (Gal, 1977).
Optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid, which can be derived from (R)-3-Amino-3-phenylpropanoic acid, has applications in spectroscopy and chromatography (Shiraiwa et al., 2007).
It is also useful in obtaining threo-beta-phenylserine and its derivatives (Shiraiwa et al., 2003).
作用機序
Target of Action
Similar compounds such as ®-lipoic acid have been found to target histone deacetylases (hdacs), including hdac1, hdac2, hdac3, hdac6, hdac8, and hdac10 . These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histones, which leads to the condensation of chromatin and repression of gene transcription .
Mode of Action
For instance, ®-lipoic acid has been shown to inhibit HDACs at physiologically relevant concentrations, leading to hyperacetylation of HDAC substrates . This suggests that the compound may interact with its targets by binding to the active site of the enzyme, thereby inhibiting its function.
Biochemical Pathways
The inhibition of hdacs by similar compounds can affect multiple biochemical pathways, including those involved in gene expression, cell cycle regulation, differentiation, and apoptosis . The downstream effects of these changes can have significant impacts on cellular function and physiology.
Result of Action
The inhibition of hdacs by similar compounds can lead to increased acetylation of histones, resulting in a more relaxed chromatin structure and enhanced gene transcription . This can affect various cellular processes, including cell growth, differentiation, and apoptosis.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of ®-3-Amino-3-phenylpropanoic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
特性
IUPAC Name |
(3R)-3-amino-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOYFRCOTPUKAK-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-3-phenylpropanoic acid | |
CAS RN |
13921-90-9 | |
| Record name | (+)-3-Amino-3-phenylpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13921-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanoic acid, β-amino-, (βR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.042 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Amino-3-phenylpropanoic acid, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK7F6342US | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

